Cas no 2137751-92-7 (2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]-)
![2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]- structure](https://ja.kuujia.com/scimg/cas/2137751-92-7x500.png)
2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]- 化学的及び物理的性質
名前と識別子
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- 2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]-
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- インチ: 1S/C10H18N4S/c1-8-5-12-2-3-14(8)6-9-7-15-10(4-11)13-9/h7-8,12H,2-6,11H2,1H3
- InChIKey: LBMWVQOKLJPNDZ-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CN2CCNCC2C)N=C1CN
2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-694204-2.5g |
{4-[(2-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl}methanamine |
2137751-92-7 | 2.5g |
$2071.0 | 2023-03-10 | ||
Enamine | EN300-694204-0.05g |
{4-[(2-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl}methanamine |
2137751-92-7 | 0.05g |
$888.0 | 2023-03-10 | ||
Enamine | EN300-694204-5.0g |
{4-[(2-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl}methanamine |
2137751-92-7 | 5.0g |
$3065.0 | 2023-03-10 | ||
Enamine | EN300-694204-0.5g |
{4-[(2-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl}methanamine |
2137751-92-7 | 0.5g |
$1014.0 | 2023-03-10 | ||
Enamine | EN300-694204-10.0g |
{4-[(2-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl}methanamine |
2137751-92-7 | 10.0g |
$4545.0 | 2023-03-10 | ||
Enamine | EN300-694204-1.0g |
{4-[(2-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl}methanamine |
2137751-92-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-694204-0.25g |
{4-[(2-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl}methanamine |
2137751-92-7 | 0.25g |
$972.0 | 2023-03-10 | ||
Enamine | EN300-694204-0.1g |
{4-[(2-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl}methanamine |
2137751-92-7 | 0.1g |
$930.0 | 2023-03-10 |
2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]- 関連文献
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]-に関する追加情報
Introduction to 2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]- (CAS No. 2137751-92-7)
2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]-, identified by its CAS number 2137751-92-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a thiazole core substituted with a methylpiperazine moiety, making it a versatile intermediate in the development of novel therapeutic agents. The structural configuration of this compound not only underscores its potential in medicinal chemistry but also aligns with contemporary research trends aimed at discovering more effective and targeted treatments for various diseases.
The thiazole ring, a sulfur-containing heterocycle, is renowned for its broad spectrum of biological activities. Compounds incorporating thiazole scaffolds have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of the 4-(2-methyl-1-piperazinyl)methyl group in 2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]- enhances its pharmacological profile by introducing a secondary amine functionality. Piperazine derivatives are well-documented for their role in modulating neurotransmitter systems, making them valuable in the treatment of central nervous system disorders, such as depression and schizophrenia.
In recent years, there has been growing interest in developing small-molecule inhibitors that can selectively target specific enzymatic pathways involved in disease progression. The unique structural features of 2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]- make it a promising candidate for such applications. Specifically, the combination of the thiazole ring and the piperazine side chain provides multiple sites for interaction with biological targets, including enzymes and receptors. This dual functionality has been exploited in the design of molecules that exhibit enhanced binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The thiazole core can be modified in various ways to fine-tune its pharmacokinetic and pharmacodynamic properties. For instance, structural analogs with different substituents on the thiazole ring have shown varying degrees of efficacy in preclinical studies. Similarly, modifications to the piperazine moiety can influence solubility, metabolic stability, and overall bioavailability. These insights have guided the development of novel derivatives aimed at optimizing therapeutic outcomes.
Recent advancements in computational chemistry and molecular modeling have further facilitated the rational design of compounds like 2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]-. These tools allow researchers to predict the binding modes of molecules to biological targets with high accuracy, thereby accelerating the drug discovery process. By leveraging such technologies, scientists have been able to identify promising candidates for further development more efficiently than traditional methods alone.
The synthesis of 2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]- involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic strategies include nucleophilic substitution reactions at the sulfur atom of the thiazole ring and subsequent functionalization at the piperazine nitrogen. Advances in synthetic methodologies have enabled the production of this compound with high yield and purity, making it more accessible for research purposes.
From a biochemical perspective, 2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]- has been shown to interact with various biological targets. For example, studies suggest that it may inhibit certain enzymes involved in metabolic pathways relevant to inflammation and cancer. Additionally, its ability to modulate neurotransmitter release has raised interest in its potential applications for treating neurological disorders. These findings underscore the compound's significance as a tool for exploring new therapeutic avenues.
The pharmaceutical industry has taken note of these promising attributes and is actively investigating derivatives of 2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]- for clinical development. Preclinical trials have demonstrated encouraging results in models of inflammation and tumor growth, paving the way for further investigation into its therapeutic potential. As research progresses, it is expected that additional applications will be uncovered, further solidifying the compound's role as a key player in modern drug discovery.
In conclusion,2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]- (CAS No. 2137751-92-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutics. With ongoing research efforts focused on optimizing its pharmacological properties and exploring new applications, this compound is poised to contribute substantially to future medical breakthroughs.
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